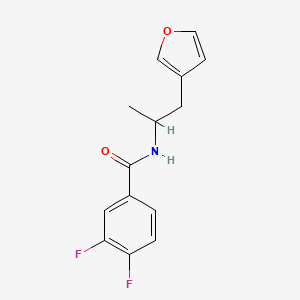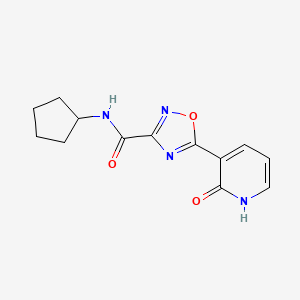
N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the immune system. CP-690,550 has been shown to have promising therapeutic potential in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
科学的研究の応用
Versatile Scaffold in Medicinal Chemistry
N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide is part of the 1,3,4-oxadiazole family, which serves as a versatile scaffold in medicinal chemistry. These compounds have shown diverse biological activities, including the potential for inhibiting acetyl- and butyrylcholinesterase, enzymes targeted for treating conditions like dementias and myasthenia gravis. The synthesis of these compounds involves a two-step process starting from hydrazides, followed by cyclization to form the oxadiazole ring, showcasing the chemical versatility and potential for modification of this scaffold Pflégr et al., 2022.
Novel Synthesis Methods
Research has also focused on developing new methods for synthesizing oxadiazole derivatives, including this compound, to improve efficiency and yields. One such method involves cyclization of N-(aryl)-1,2-hydrazinedicarboxamides mediated by tosylchloride/pyridine in ethanol, demonstrating a straightforward and general approach to producing these compounds with high yields Brahmayya et al., 2016.
Pharmacological Potential
The pharmacological significance of the 1,3,4-oxadiazole ring, integral to this compound, extends to various medicinal applications. These compounds have been evaluated for a wide range of activities, highlighting the importance of the oxadiazole core as a bioisostere for carboxylic acid and carboxamide groups in drug design Aggarwal et al., 2020.
Potential in Antimycobacterial Activity
Moreover, oxadiazole derivatives have shown promise in antimycobacterial activity, a crucial area of research given the global challenge of tuberculosis. The ability of these compounds to act as carboxylic acid isosteres has been explored in the context of synthesizing substitutes for pyrazinoic and nicotinic acids, demonstrating their potential utility in developing new antimicrobial agents Gezginci et al., 1998.
Advanced Synthetic Routes
Exploring advanced synthetic routes for 1,3,4-oxadiazoles, including the compound , is essential for expanding their pharmacological applications. Techniques such as cyclodehydration and oxidative cyclization reactions have been highlighted for their efficacy in constructing the oxadiazole core, offering diverse pathways for synthesizing these biologically active heterocycles Review, 2020.
特性
IUPAC Name |
N-cyclopentyl-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-11-9(6-3-7-14-11)13-16-10(17-20-13)12(19)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYQAKPCPBIHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=N2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)
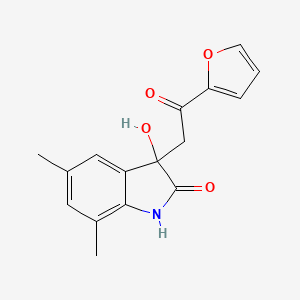
![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)


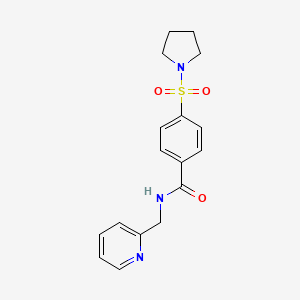
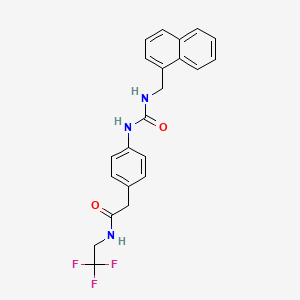

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)
![[2-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2782520.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)
